O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine
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Description
O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine is a chemical compound with the molecular formula C8H9Cl2NO2 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-(2,4-dichlorophenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine typically involves the O-alkylation of hydroxylamine. One common method is the reaction of hydroxylamine with 2-(2,4-dichlorophenoxy)ethyl chloride under basic conditions. The reaction proceeds as follows:
Reactants: Hydroxylamine and 2-(2,4-dichlorophenoxy)ethyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Properties
CAS No. |
85661-10-5 |
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Molecular Formula |
C8H9Cl2NO2 |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
O-[2-(2,4-dichlorophenoxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H9Cl2NO2/c9-6-1-2-8(7(10)5-6)12-3-4-13-11/h1-2,5H,3-4,11H2 |
InChI Key |
GMNKQZSTMGNNCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCON |
Origin of Product |
United States |
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